Potency vs. Shorter CGRP Fragments in Cardiac Tissue
HCGRP-(8-37) acetate demonstrates significantly higher antagonist potency than shorter N-truncated fragments such as hCGRP10-37 and hCGRP11-37 in guinea pig atrial bioassays [1]. The data underscore the critical role of the N-terminal residues Thr9 and His10 for maintaining potent antagonistic activity, making HCGRP-(8-37) the minimal potent antagonist sequence for this tissue [2].
| Evidence Dimension | Antagonist potency (pA2) against hCGRPα-induced chronotropic and inotropic effects |
|---|---|
| Target Compound Data | pA2 = 7.0 - 7.7 |
| Comparator Or Baseline | hCGRP10-37: pA2 = 6.1 - 6.6; hCGRP11-37: pA2 = 6.1 - 6.6 |
| Quantified Difference | HCGRP-(8-37) acetate is at least 10-fold more potent than hCGRP10-37 or hCGRP11-37. |
| Conditions | In vitro guinea pig left and right atria bioassay |
Why This Matters
This >10-fold potency advantage ensures that HCGRP-(8-37) acetate provides robust and reliable blockade of CGRP-mediated cardiac effects, minimizing the risk of false negatives due to insufficient antagonism.
- [1] Mimeault M, Fournier A, Dumont Y, St-Pierre S, Quirion R. Comparative affinities and antagonistic potencies of various human calcitonin gene-related peptide fragments on calcitonin gene-related peptide receptors in brain and periphery. Journal of Pharmacology and Experimental Therapeutics. 1991;258(3):1084-1090. View Source
- [2] Mimeault M, Fournier A, Dumont Y, St-Pierre S, Quirion R. Comparative affinities and antagonistic potencies of various human calcitonin gene-related peptide fragments on calcitonin gene-related peptide receptors in brain and periphery. Journal of Pharmacology and Experimental Therapeutics. 1991;258(3):1084-1090. View Source
